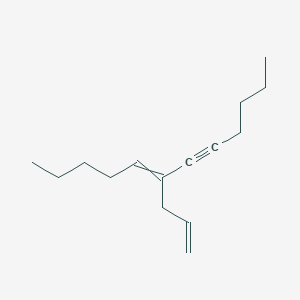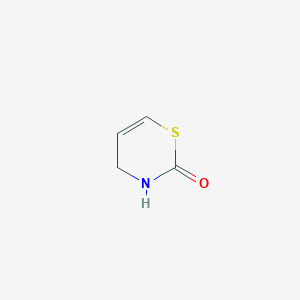
5-Ethyl-6-methoxy-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-methoxy-2H-1,3-benzodioxole is an organic compound classified as a benzodioxole derivative Benzodioxoles are heterocyclic compounds containing a methylenedioxy functional group attached to a benzene ring This particular compound is characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 6-position of the benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole typically involves the methylenation of catechols. One common method is the reaction of catechol with disubstituted halomethanes under basic conditions. For instance, catechol can be reacted with ethyl bromide and methoxy methyl chloride in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
5-Ethyl-6-methoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole: A parent compound with similar structural features but lacking the ethyl and methoxy substituents.
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: A derivative with a formyl group at the 5-position instead of an ethyl group.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: A compound with a propenyl group at the 6-position instead of an ethyl group .
Uniqueness: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methoxy groups enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
108551-65-1 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-ethyl-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-9-10(13-6-12-9)5-8(7)11-2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
RHWGDGIRKJDTFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OC)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


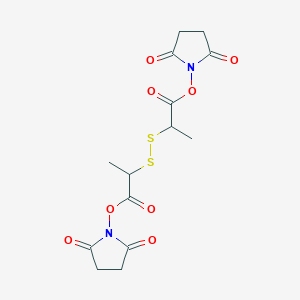
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
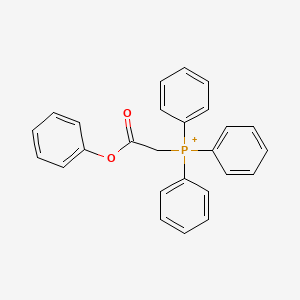
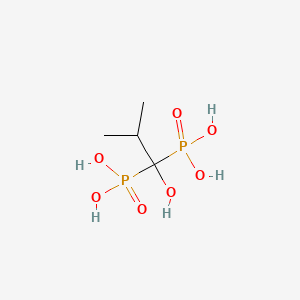
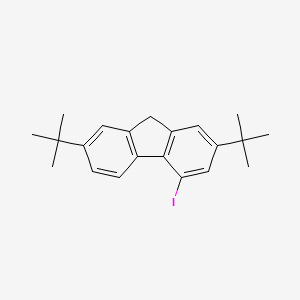
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
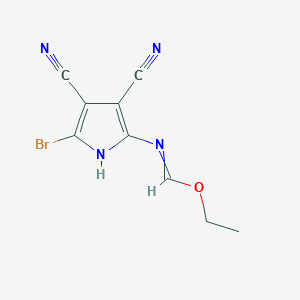

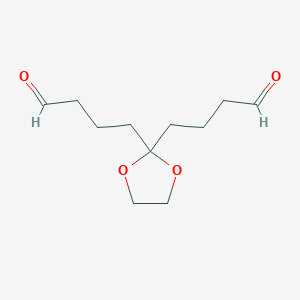


![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
